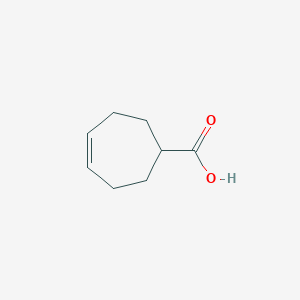

Cyclohept-4-enecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohept-4-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVALBWJIVQGSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303523 | |

| Record name | Cyclohept-4-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-73-9 | |

| Record name | 1614-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohept-4-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of cyclohept-4-enecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of Cyclohept-4-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the essential , a molecule of interest in chemical synthesis and medicinal chemistry. As a Senior Application Scientist, the following analysis is structured not merely to present data, but to offer a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them. This document serves as a practical reference for professionals engaged in drug discovery, formulation, and chemical research, where a thorough grasp of a compound's characteristics is paramount for predicting its behavior and potential applications.

Molecular Identity and Structural Characteristics

This compound is a cyclic carboxylic acid containing a seven-membered ring with a single double bond. This unique structure, combining a flexible cycloalkene backbone with a polar carboxylic acid functional group, dictates its chemical behavior and physical properties.

Chemical Structure:

Lipophilicity (logP)

Lipophilicity, quantified as the partition coefficient (logP), describes a compound's distribution between an immiscible lipid (organic) and aqueous phase. It is a cornerstone of medicinal chemistry, heavily influencing a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. [1] Computed XLogP3-AA: 1.6 [2] A positive logP value indicates a preference for the lipid phase, classifying this compound as a moderately lipophilic compound. [3]This suggests it should have reasonable permeability across biological membranes when in its neutral, protonated state.

Experimental Protocol: Shake-Flask Method for logP Determination

The "shake-flask" technique is the traditional and most widely recognized method for the experimental determination of logP. [4]It directly measures the partitioning of a solute between n-octanol and water.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH at least 2 units below the pKa to ensure the acid is in its neutral form) are mutually saturated by mixing and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separation funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of the analyte in one or both phases is measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [3] Causality Behind Experimental Choices:

-

n-Octanol: This solvent is chosen because its balance of hydrophobic alkyl chain and hydrophilic hydroxyl group is thought to mimic the amphipathic nature of biological membranes.

-

pH Control: Maintaining a low pH is critical. If the pH is near or above the pKa, the acid will ionize. The resulting carboxylate is significantly more water-soluble, which would lead to an artificially low and incorrect logP value. The measured value would be the distribution coefficient (logD), not the true logP of the neutral species.

-

Mutual Saturation: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to the miscibility of water in octanol (and vice-versa).

Physical and Spectroscopic Properties

The physical state, melting and boiling points, and spectroscopic fingerprint are fundamental properties for identification, purity assessment, and formulation development.

Physical Properties

| Property | Value | Source |

| Appearance | White to light brown solid | ChemicalBook [5] |

| Melting Point | 65-67 °C | ChemicalBook [5] |

| Boiling Point | 257.4 ± 29.0 °C (Predicted) | ChemicalBook [5] |

The solid-state nature at room temperature and a relatively low melting point are consistent with a molecule of this size and polarity. Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to higher melting and boiling points compared to other organic molecules of similar molecular weight. [6]

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The expected key features for this compound are summarized below. [2]

| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch | 2500-3500 cm⁻¹ (very broad) | Characteristic of the hydrogen-bonded carboxylic acid dimer. [7] |

| C=O Stretch | ~1700 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid. [7] | |

| ¹H NMR | Carboxyl Proton (-COOH) | 10-12 ppm (broad singlet) | Deshielded proton due to the electronegative oxygen atoms; often broad due to hydrogen bonding and exchange. [7] |

| Olefinic Protons (-CH=CH-) | 5.5-6.0 ppm (multiplet) | Protons attached to the double-bonded carbons. | |

| Aliphatic Protons (-CH₂, -CH) | 1.5-2.5 ppm (multiplets) | Protons on the saturated carbons of the seven-membered ring. | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | 170-185 ppm | Characteristic downfield shift for a carboxylic acid carbon. [7] |

| Olefinic Carbons (-CH=CH-) | 120-140 ppm | sp² hybridized carbons of the double bond. | |

| Aliphatic Carbons (-CH₂, -CH) | 20-45 ppm | sp³ hybridized carbons of the ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 140 | Corresponds to the molecular weight of the compound. [2] |

| | Key Fragments | m/z = 123, 95 | Loss of -OH (M-17) and subsequent loss of -CO (M-45) are common fragmentation pathways for carboxylic acids. [7]|

This collective data provides a robust framework for the identification and characterization of this compound, underpinning its potential use in rigorous scientific applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound | C8H12O2 | CID 292754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1614-73-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclohept-4-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for cyclohept-4-enecarboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. As Senior Application Scientists, we recognize the critical importance of robust analytical techniques for the unambiguous identification and characterization of novel compounds. This document will delve into the principles and experimental details of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound, offering insights into the interpretation of the resulting data.

Introduction to this compound

This compound (C₈H₁₂O₂) is a carbocyclic compound featuring a seven-membered ring with a double bond and a carboxylic acid functional group. Its structural complexity, arising from the flexible seven-membered ring and the presence of both sp² and sp³ hybridized carbons, makes spectroscopic analysis a crucial tool for its definitive characterization. Accurate interpretation of its spectral data is paramount for confirming its synthesis, assessing its purity, and understanding its chemical behavior in various applications, including as a building block in the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular puzzle.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound. The choice of solvent is critical, as carboxylic acid protons are exchangeable. Deuterated chloroform (CDCl₃) is a common choice, though the acidic proton signal can be broad and its chemical shift concentration-dependent. For unambiguous identification of the acidic proton, a D₂O exchange experiment can be performed.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming on the solvent lock signal (for CDCl₃, the residual CHCl₃ signal at 7.26 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

While a specific experimental ¹H NMR spectrum for this compound is not publicly available, a predicted spectrum and analysis based on typical chemical shifts provide valuable insights.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~5.6-5.8 | multiplet | 2H | -CH=CH- |

| ~2.5-2.7 | multiplet | 1H | -CH(COOH)- |

| ~2.2-2.4 | multiplet | 4H | Allylic -CH₂- |

| ~1.8-2.0 | multiplet | 4H | Aliphatic -CH₂- |

Interpretation:

-

Carboxylic Acid Proton: The highly deshielded proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of 10-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Olefinic Protons: The two protons on the double bond (-CH=CH-) are expected to resonate in the range of 5.6-5.8 ppm. The multiplicity will be complex due to coupling with each other and the adjacent allylic protons.

-

Methine Proton: The proton on the carbon bearing the carboxylic acid group (-CH(COOH)-) is expected to be found around 2.5-2.7 ppm, deshielded by the adjacent electron-withdrawing carboxyl group.

-

Allylic and Aliphatic Protons: The allylic protons (adjacent to the double bond) will be deshielded relative to the other aliphatic protons and are expected in the 2.2-2.4 ppm region. The remaining aliphatic protons will appear further upfield, around 1.8-2.0 ppm. The overlapping multiplets for the methylene groups arise from the conformational flexibility of the seven-membered ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Publicly available data from spectral databases confirms the presence of the expected carbon signals for this compound.

¹³C NMR Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~130 | -CH=CH- |

| ~45 | -CH(COOH)- |

| ~30-35 | Allylic and Aliphatic -CH₂- |

Interpretation:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at approximately 180 ppm.

-

Olefinic Carbons: The two sp² hybridized carbons of the double bond are found around 130 ppm.

-

Methine Carbon: The sp³ carbon attached to the carboxyl group resonates at about 45 ppm.

-

Aliphatic Carbons: The remaining sp³ hybridized methylene carbons of the cycloheptene ring appear in the upfield region of 30-35 ppm. The exact chemical shifts would depend on their position relative to the double bond and the carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid and the carbon-carbon double bond.

Experimental Protocol: Acquiring an FTIR Spectrum

The following protocol is for obtaining an FTIR spectrum of a liquid sample, such as this compound, which is a liquid at room temperature.

Step-by-Step Methodology:

-

Sample Preparation: As a neat liquid, a drop of this compound can be placed directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty instrument (or the clean ATR crystal) is collected to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of the IR Experimental Workflow:

Caption: Workflow for IR spectroscopic analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2930 | Medium-Sharp | C-H stretch (aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1650 | Weak-Medium | C=C stretch (alkene) |

| ~1410 | Medium | O-H bend |

| ~1250 | Medium | C-O stretch |

Interpretation:

-

O-H Stretch: A very broad and intense absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid. This broadness is due to the strong intermolecular hydrogen bonding between carboxylic acid molecules.

-

C-H Stretch: The sharp peaks around 2930 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cycloheptene ring.

-

C=O Stretch: A strong, sharp absorption at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) group of a saturated carboxylic acid.

-

C=C Stretch: A weaker absorption around 1650 cm⁻¹ is expected for the carbon-carbon double bond stretch.

-

O-H Bend and C-O Stretch: The O-H bending and C-O stretching vibrations will appear in the fingerprint region of the spectrum, typically around 1410 cm⁻¹ and 1250 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Acquiring a Mass Spectrum

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of a relatively volatile compound like this compound.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.

-

Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the GC-MS Experimental Workflow:

Caption: Workflow for GC-MS analysis.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns. The molecular weight of C₈H₁₂O₂ is 140.18 g/mol .

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 140 | Molecular ion (M⁺) |

| 123 | Loss of -OH (M⁺ - 17) |

| 95 | Loss of -COOH (M⁺ - 45) |

| 68 | Retro-Diels-Alder fragmentation |

| 73 |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 140 corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.

-

Loss of Hydroxyl Radical: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 123 (M⁺ - 17).

-

Loss of Carboxyl Group: Another characteristic fragmentation is the loss of the entire carboxyl group as a radical (-COOH), leading to a peak at m/z 95 (M⁺ - 45).

-

Retro-Diels-Alder Fragmentation: The presence of the double bond in the seven-membered ring allows for a retro-Diels-Alder fragmentation, which could lead to a fragment with m/z 68.

-

Other Fragments: The peak at m/z 73 is also a significant fragment observed in the experimental data. The exact fragmentation pathways leading to all observed ions can be complex and may involve rearrangements.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid and alkene functional groups, and the mass spectrum establishes the molecular weight and provides insights into its fragmentation behavior. This in-depth technical guide serves as a valuable resource for researchers and scientists, enabling the confident identification and characterization of this important chemical entity in their research and development endeavors.

Cycloheptene Carboxylic Acids: A Technical Guide to a Rare Molecular Scaffold

Abstract

This technical guide provides a comprehensive overview of the discovery and occurrence of cycloheptene carboxylic acids. An extensive review of the scientific literature reveals that while the seven-membered carbocyclic ring is a feature in a variety of natural products, the specific substructure of a cycloheptene carboxylic acid is exceptionally rare, if not entirely absent, in nature. This guide addresses this scarcity by first examining the known occurrences of closely related seven-membered ring compounds in biological systems. The primary focus then shifts to the chemical synthesis of cycloheptene and cycloheptatriene carboxylic acids, which represents the principal "discovery" pathway for these molecules. We will delve into established synthetic methodologies, including the pivotal Büchner ring expansion, and provide detailed experimental protocols. Furthermore, the limited but emerging understanding of the biological activities of these synthetic analogs will be summarized. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and potential applications of this unique chemical class.

The Elusive Natural Occurrence of Cycloheptene Carboxylic Acids

The seven-membered carbocyclic motif, while less common than five- and six-membered rings, is present in a diverse array of bioactive natural products, including various terpenoids and alkaloids.[1][2] However, despite the existence of this broader class of compounds, direct evidence for the natural occurrence of cycloheptene carboxylic acids is conspicuously absent from the current scientific literature. Exhaustive database searches and literature reviews have failed to identify any definitive isolation of a cycloheptene carboxylic acid from plant, fungal, or bacterial sources.

This rarity suggests that the biosynthetic pathways for the formation and functionalization of a cycloheptene ring with a carboxylic acid moiety are not common in nature. This stands in contrast to related structures, such as cyclopentenyl fatty acids found in plants of the Flacourtiaceae family and cyclohexene carboxylic acid derivatives identified in various organisms.[3][4]

Related Seven-Membered Ring Carboxylic Acids in Nature

While cycloheptene carboxylic acids themselves appear to be absent, a notable related compound is cycloheptanecarboxylic acid . This saturated analog serves as the starter unit for the biosynthesis of ω-cycloheptyl fatty acids in the thermoacidophilic bacterium Alicyclobacillus cycloheptanicus.[5]

Feeding studies with labeled intermediates have elucidated a fascinating biosynthetic pathway where phenylacetic acid undergoes an oxidative ring expansion to form the seven-membered ring of cycloheptanecarboxylic acid, likely as its Coenzyme A thioester.[5] This discovery provides a clear precedent for the biological formation of a cycloheptane carboxylic acid scaffold.

Additionally, the fungus Penicillium crustosum has been shown to produce highly oxygenated cycloheptane derivatives, such as crustane, which demonstrates the capability of fungi to synthesize seven-membered rings, although not in the form of a carboxylic acid.[6][7]

Discovery Through Synthesis: The Chemical Origins of Cycloheptene Carboxylic Acids

The "discovery" of this class of compounds is fundamentally a story of synthetic organic chemistry. The most well-documented member is cyclohepta-2,4,6-triene-1-carboxylic acid . Its origins are intrinsically tied to the Büchner ring expansion reaction , first reported in 1885. This reaction involves the addition of a carbene, typically generated from ethyl diazoacetate, to an aromatic ring like benzene. The resulting cyclopropane-fused intermediate (a norcaradiene ester) undergoes a thermally-driven electrocyclic ring expansion to form the seven-membered cycloheptatriene ring functionalized with a carboxylate group.

The general workflow for this synthesis is depicted below:

Caption: Synthetic pathway to cycloheptatriene carboxylic acid.

Detailed Synthetic Protocol: Büchner Ring Expansion and Saponification

This protocol outlines the synthesis of cyclohepta-2,4,6-triene-1-carboxylic acid from benzene and ethyl diazoacetate.

Part A: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

-

Catalyst Activation (if necessary): A suitable catalyst, such as rhodium(II) octanoate dimer or copper(I) triflate, is solubilized in a dry, inert solvent like benzene.

-

Reaction Setup: The benzene/catalyst solution is placed in a round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The flask is heated to reflux.

-

Addition of Ethyl Diazoacetate: A solution of ethyl diazoacetate in benzene is added dropwise to the refluxing mixture over several hours. The rate of addition is controlled to maintain a steady evolution of nitrogen gas.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of silica gel or Celite. The solvent is then removed under reduced pressure to yield the crude ethyl cyclohepta-2,4,6-triene-1-carboxylate.

-

Purification: The crude ester is purified by vacuum distillation or column chromatography on silica gel.

Part B: Saponification to Cyclohepta-2,4,6-triene-1-carboxylic Acid

-

Hydrolysis: The purified ethyl cyclohepta-2,4,6-triene-1-carboxylate is dissolved in an alcoholic solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., potassium hydroxide) is added.

-

Reflux: The mixture is heated at reflux for several hours until the hydrolysis is complete, as indicated by TLC.

-

Acidification: After cooling the reaction mixture, the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid, such as hydrochloric acid, until the cyclohepta-2,4,6-triene-1-carboxylic acid precipitates.

-

Isolation and Purification: The precipitated acid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture).

Biological Activity and Therapeutic Potential

There is a significant lack of published research on the specific biological activity of cyclohepta-2,4,6-triene-1-carboxylic acid and its simpler cycloheptene analogs. However, studies on structurally related compounds and synthetic derivatives provide some initial insights into their potential.

-

Antimicrobial and Antifungal Properties: While derivatives of related ring systems like cyclohexene carboxylic acids have been investigated for antimicrobial properties, these findings cannot be directly extrapolated to cycloheptatriene derivatives. Some synthetic analogs of cyclohepta-2,4,6-triene-1-carboxylic acid, where the carboxylic acid is replaced by a substituted aniline moiety, have been evaluated for antimicrobial activity, but generally showed high minimum inhibitory concentrations (MICs).

-

Enzyme Inhibition: The tropolone scaffold, which is a seven-membered ring with a ketone and a hydroxyl group, and its derivatives are known inhibitors of metalloproteases. This activity is attributed to the ability of the tropolone ring to chelate metal ions essential for the catalytic activity of these enzymes. It is plausible that certain cycloheptene carboxylic acid derivatives could be designed to exhibit similar chelating properties.

The current data landscape indicates that cycloheptene carboxylic acids have not been a major focus of drug development efforts to date.

Physicochemical Characterization

The structural characterization of cycloheptene and cycloheptatriene carboxylic acids relies on standard spectroscopic techniques.

| Technique | Expected Features for Cyclohepta-2,4,6-triene-1-carboxylic Acid |

| ¹H NMR | Complex multiplets in the olefinic region (δ 5.0-7.0 ppm) corresponding to the protons on the triene system. A signal for the proton on the sp³-hybridized carbon bearing the carboxyl group. A broad singlet for the acidic proton of the carboxylic acid. |

| ¹³C NMR | Multiple signals in the olefinic region (δ 120-140 ppm). A signal for the sp³-hybridized carbon around δ 30-40 ppm. A characteristic signal for the carboxyl carbon in the range of δ 170-180 ppm. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A strong C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). C=C stretching vibrations of the triene system (1600-1650 cm⁻¹). |

Future Outlook and Conclusion

The study of cycloheptene carboxylic acids presents a unique landscape for chemical and pharmaceutical research. The apparent absence of these compounds in nature makes them a novel scaffold for synthetic exploration. The established synthetic routes, particularly the Büchner ring expansion, provide a reliable foundation for accessing the core cycloheptatriene structure, which can be further modified to produce a variety of cycloheptene derivatives.

Future research should focus on:

-

Exploring Diverse Synthetic Methodologies: Developing new and efficient synthetic routes to access a wider range of cycloheptene carboxylic acid isomers and derivatives.

-

Systematic Biological Screening: Conducting comprehensive biological evaluations of these synthetic compounds to identify potential therapeutic activities, particularly in areas like antimicrobial, antiviral, and anticancer research.

-

Re-examining Natural Product Isolates: Employing modern, highly sensitive analytical techniques to re-investigate complex natural product extracts for the potential presence of trace amounts of cycloheptene carboxylic acids that may have been previously overlooked.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new cycloheptane derivative from the fungus Penicillium crustosum JT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Conformational Analysis of Cyclohept-4-enecarboxylic Acid: A Synergistic Approach Combining Experimental and Computational Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of seven-membered rings, such as that in cyclohept-4-enecarboxylic acid, presents a formidable challenge due to their inherent flexibility and the presence of multiple low-energy conformers. Unlike the well-defined chair conformation of cyclohexane, cycloheptene derivatives exist as a dynamic equilibrium of several forms, including chairs, twist-chairs, and boats. Understanding this equilibrium is paramount in fields like drug development, where molecular shape dictates biological activity. This guide provides a comprehensive framework for elucidating the conformational preferences of this compound. We will delve into the theoretical underpinnings of cycloheptene conformations and detail a multi-pronged strategy that synergistically employs Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to provide a holistic view of the molecule's structure and dynamics.

The Challenge and Significance of the Seven-Membered Ring

Seven-membered carbocycles are prevalent scaffolds in numerous natural products and pharmacologically active molecules. Their conformational complexity, characterized by low barriers to interconversion and multiple accessible energy minima, is a double-edged sword.[1][2] This flexibility can allow for optimal binding to a biological target, but it also complicates rational drug design and structure-activity relationship (SAR) studies. A precise understanding of the dominant conformations and the energetic landscape is therefore not merely an academic exercise but a critical component of modern molecular design.

This compound serves as an excellent model system. The endocyclic double bond introduces rigidity, reducing the number of potential conformers compared to cycloheptane, yet significant flexibility remains.[3] The carboxylic acid substituent further influences the conformational equilibrium through steric demands and its potential to engage in non-covalent interactions.

Theoretical Landscape: The Conformations of Cycloheptene

The conformational space of cycloheptene is primarily dominated by two families of conformers: the Chair and the Twist-Chair . While boat forms are also possible, they are generally higher in energy.[2][3]

-

Chair (C): This conformation possesses a Cₛ symmetry plane passing through one carbon atom and bisecting the opposite C-C bond.

-

Twist-Chair (TC): This is typically the global minimum energy conformation for cycloheptane and many of its derivatives.[2][4] It has a C₂ axis of symmetry and is chiral. The seven-membered ring can undergo pseudorotation, a process where bond angles deform slightly to allow the "twist" to migrate around the ring, interconverting various twist-chair forms through low-energy barriers.

The presence of the double bond in cycloheptene restricts this pseudorotation pathway.[5] The energy barrier for the inversion of the most stable chair conformation of cycloheptene has been calculated to be approximately 5.0 kcal/mol.[2][3]

The interconversion between these principal conformations is a key dynamic feature. A simplified energy profile illustrates these relationships.

Caption: Simplified energy pathway for cycloheptene conformational interconversion.

The carboxylic acid substituent on this compound can occupy distinct positions, primarily classified as pseudo-axial (a') or pseudo-equatorial (e'). Generally, bulky substituents prefer the less sterically hindered pseudo-equatorial position to avoid unfavorable 1,3-diaxial-type interactions.[6][7]

Experimental Elucidation: A Dual-Technique Approach

No single experimental technique can fully define the conformational properties of a flexible molecule in solution. We advocate for a combined approach using NMR spectroscopy for solution-state dynamics and X-ray crystallography for solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation and dynamics in solution.[8]

-

Variable-Temperature (VT) NMR: At room temperature, the interconversion between cycloheptene conformers is rapid on the NMR timescale, resulting in averaged signals.[1] By lowering the temperature, it is possible to slow this exchange to the point where individual conformers can be observed. The temperature at which the signals coalesce (the coalescence temperature, T_c) allows for the calculation of the free energy of activation (ΔG‡) for the interconversion process.[5]

-

Coupling Constant (³JHH) Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles within the ring and compare them against the theoretical values for different conformations (Chair, Twist-Chair, etc.).

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (like 1D NOE, 2D NOESY, or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for distinguishing between conformers. For instance, a strong NOE between a pseudo-axial substituent and other pseudo-axial protons on the ring would provide compelling evidence for that conformation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a low-freezing deuterated solvent (e.g., methanol-d₄, dichloromethane-d₂, or a Freon mixture).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Cooling and Acquisition: Gradually lower the spectrometer temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence and Slow-Exchange: Observe the spectral changes, particularly the broadening and subsequent splitting of key signals (e.g., the olefinic protons or the proton alpha to the carboxyl group). The temperature at which signals merge is T_c. Continue cooling until the slow-exchange regime is reached, where sharp signals for individual conformers are visible.

-

Data Analysis:

-

Integrate the signals in the slow-exchange spectrum to determine the population ratio of the conformers.

-

Use the Eyring equation and the coalescence temperature to calculate the energy barrier (ΔG‡) of interconversion.

-

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9] This technique is the gold standard for structural determination.

Causality: The crystalline lattice traps the molecule in a single, well-defined conformation, allowing for precise measurement of bond lengths, bond angles, and torsional angles. This provides definitive proof of a specific low-energy conformer. However, it is crucial to recognize that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in solution. Therefore, crystallographic data must be interpreted in conjunction with solution-phase data from NMR.

-

Crystallization: The primary challenge is to grow single crystals of sufficient quality. This involves screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational algorithms are used to solve the phase problem and generate an initial electron density map, from which a molecular model is built and refined.[11]

Computational Chemistry: The In Silico Laboratory

Computational modeling is an indispensable partner to experimental work. It allows for the exploration of the entire potential energy surface and provides energetic and geometric data that can be directly compared with experimental results.[3]

-

Conformational Search (Molecular Mechanics): The first step is to perform a broad search for all possible low-energy conformers. Molecular Mechanics (MM) force fields are computationally inexpensive and ideal for rapidly scanning the potential energy surface to identify a set of candidate structures.

-

Geometry Optimization and Energy Calculation (Quantum Mechanics): The candidate structures from the MM search are then subjected to more accurate quantum mechanics (QM) calculations. Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), provides a good balance of accuracy and computational cost for optimizing geometries and calculating relative energies.[2] For very high accuracy, methods like CCSD(T) can be used for single-point energy calculations.[3]

-

Prediction of Spectroscopic Parameters: A key self-validating step is to use the optimized QM geometries to predict NMR parameters (chemical shifts and coupling constants). A strong correlation between the calculated parameters for a specific conformer (or a Boltzmann-weighted average of conformers) and the experimental NMR data provides powerful validation for the proposed conformational model.

-

Initial Structure: Build a 3D model of this compound.

-

Molecular Mechanics Search: Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF94). Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

DFT Optimization: Optimize the geometry of each low-energy conformer using DFT (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Refined Energy Calculation: For the lowest energy conformers, perform a more accurate single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

NMR Prediction: Using the final optimized geometries, calculate NMR shielding tensors and spin-spin coupling constants.

-

Boltzmann Averaging: Calculate the Boltzmann population of each conformer at the experimental temperature and compute a population-weighted average of the predicted NMR parameters for comparison with experimental data.

Caption: Workflow for computational conformational analysis.

Integrated Analysis and Data Presentation

The true power of this approach lies in the synthesis of all data. The solid-state structure from X-ray crystallography provides a geometric benchmark. The NMR data provides the solution-state populations and dynamic barriers. The computational data bridges the two, providing a complete energetic map and a means to validate the experimental assignments.

Expected Conformations and Relative Energies

Based on established principles, we can predict the likely conformational preferences. The twist-chair is expected to be the global energy minimum, with the chair being a local minimum or a transition state. The carboxylic acid group will strongly prefer a pseudo-equatorial (e') orientation to minimize steric clashes.

| Conformer | Predicted Relative Energy (kcal/mol) | Key Justification |

| Twist-Chair (COOH in e') | 0.0 (Global Minimum) | Minimizes both ring strain and steric hindrance for the substituent.[2][4] |

| Chair (COOH in e') | 0.5 - 1.5 | Low energy, but slightly more strained than the twist-chair.[3] |

| Twist-Chair (COOH in a') | > 3.0 | Significant pseudo-1,3-diaxial interactions increase steric strain.[6][7] |

| Chair (COOH in a') | > 3.5 | High steric strain from pseudo-1,3-diaxial interactions. |

| Boat / Twist-Boat Family | > 4.0 | Generally higher in torsional and transannular strain.[2] |

Conclusion

The conformational analysis of this compound is a complex but tractable problem. A rigid, single-method approach is insufficient. By leveraging the strengths of NMR spectroscopy for solution dynamics, X-ray crystallography for solid-state structure, and computational chemistry for energetic mapping and validation, a comprehensive and reliable model can be constructed. This synergistic methodology provides the detailed structural insights required by researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of molecules containing this important seven-membered ring scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoisomers [www2.chemistry.msu.edu]

- 7. youtube.com [youtube.com]

- 8. auremn.org.br [auremn.org.br]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity and Stability of the Cycloheptene Ring System

<

Introduction

The seven-membered carbocyclic ring, cycloheptene, represents a fascinating and functionally significant scaffold in organic chemistry. Its unique conformational landscape, dictated by a delicate balance of angle, torsional, and transannular strain, imparts a distinct profile of stability and reactivity. This guide offers an in-depth exploration of the cycloheptene ring system, designed for researchers, scientists, and drug development professionals. We will dissect its structural nuances, thermodynamic properties, and characteristic chemical transformations. By bridging fundamental principles with practical, field-proven insights and detailed experimental protocols, this document aims to serve as a comprehensive resource for leveraging the cycloheptene moiety in synthesis, materials science, and medicinal chemistry.

Chapter 1: Structural and Conformational Analysis

The reactivity and stability of cycloheptene are intrinsically linked to its three-dimensional structure. Unlike the well-behaved, strain-free chair conformation of cyclohexane, the seven-membered ring is inherently strained and conformationally flexible.[1][2] The cycloheptane ring, the saturated analog, is known to have a family of chair and boat forms that are readily interconvertible through pseudorotation.[3] The introduction of a double bond in cycloheptene adds further constraints, leading to a complex potential energy surface.

The most stable conformation of cis-cycloheptene is the twist-chair , which minimizes unfavorable steric and torsional interactions. Other accessible conformations include the chair and boat forms. The dynamic interconversion between these conformers is rapid at room temperature.[4][5] This fluxional nature is a critical consideration in stereoselective reactions and in the design of conformationally restricted analogs for applications such as drug development.

Several types of strain contribute to the overall energy of the cycloheptene ring:

-

Angle Strain: Deviation from ideal sp³ (109.5°) and sp² (120°) bond angles.

-

Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms.

-

Transannular Strain: Steric repulsion between non-bonded atoms across the ring.[1]

Computational studies provide quantitative insight into the energetic landscape of these conformations.

| Conformer | Relative Strain Energy (kcal/mol) | Source |

| Twist-Chair | 0 (most stable) | [6] |

| Chair | ~2.2 | [7] |

| Twist-Boat | ~2.5 | [7] |

| Boat | Higher energy | [3] |

| Note: Exact energy values can vary based on the computational method used. |

The following diagram illustrates the primary conformations of the cycloheptene ring.

Caption: Conformational landscape of the cycloheptene ring.

Chapter 2: Stability and Thermodynamics

Cis vs. Trans Isomers

While acyclic alkenes typically favor the trans configuration to minimize steric hindrance, the opposite is true for medium-sized rings like cycloheptene.[8] Cis-cycloheptene is the thermodynamically stable isomer that can be readily isolated.[9] The corresponding trans-cycloheptene is a highly strained and unstable species.[8][10] This dramatic instability is due to the severe twisting of the double bond and the distortion of the carbon chain required to connect the ends of the trans double bond within a seven-membered ring.[10][11]

Trans-cycloheptene has been generated and studied at low temperatures (e.g., -40 °C), but it readily isomerizes to the cis form.[10][12] Ab initio calculations suggest the strain energy of trans-cycloheptene is roughly 30 kcal/mol higher than its cis counterpart.[10] The isomerization from trans to cis does not proceed through a simple double bond rotation, which has a calculated activation barrier of ~35 kcal/mol.[12] Instead, experimental evidence points to a second-order decay process involving an "interrupted" dimerization, where a transient 1,4-biradical cleaves to yield two molecules of cis-cycloheptene.[10][12]

Heat of Hydrogenation

The heat of hydrogenation—the enthalpy change upon catalytic hydrogenation of an alkene to the corresponding alkane—is a direct experimental measure of the molecule's thermodynamic stability. A higher heat of hydrogenation indicates a less stable (more strained) double bond.

Comparing the heats of hydrogenation for various cycloalkenes provides a clear picture of their relative stabilities.

| Cycloalkene | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) | Source |

| Cyclohexene | -27.10 | -113.4 | [13] |

| Cis -Cycloheptene | -25.85 | -110 | [13][14] |

| Cis-Cyclooctene | -22.98 | -96.1 | [13] |

The data shows that cis-cycloheptene is more stable than cyclohexene, releasing less energy upon hydrogenation. This is attributed to the greater flexibility of the seven-membered ring, which allows it to adopt conformations that relieve some of the strain associated with the sp² centers. The resonance energy of 1,3,5-cycloheptatriene has been calculated to be 25 kJ/mol using the heat of hydrogenation of cycloheptene as a reference.[14]

Chapter 3: Reactivity of the Double Bond

The double bond in cycloheptene is the primary site of reactivity, readily undergoing a variety of addition reactions characteristic of alkenes.[15][16] The conformational flexibility of the ring plays a crucial role in dictating the stereochemical outcome of these reactions.

Epoxidation

Epoxidation, the formation of a three-membered cyclic ether (epoxide or oxirane), is a synthetically valuable transformation. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this purpose.[17] The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to the same face of the double bond (syn-addition).[17][18]

The mechanism involves the alkene acting as a nucleophile, attacking the electrophilic oxygen of the peroxyacid.[18][19] This concerted process avoids charged intermediates and is stereospecific: a cis-alkene will yield a cis-epoxide.[18]

Caption: Concerted mechanism for the epoxidation of cycloheptene.

Detailed Protocol: Epoxidation of cis-Cycloheptene with m-CPBA

This protocol describes a self-validating system for the synthesis of 1,2-epoxycycloheptane.

Materials:

-

cis-Cycloheptene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

Reaction Setup: Dissolve cis-cycloheptene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Causality: DCM is an ideal solvent as it is inert to the oxidizing conditions and effectively solubilizes the reactants. Cooling to 0 °C is critical to control the exothermic reaction and prevent potential side reactions or over-oxidation.

-

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring cycloheptene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: A slight excess of m-CPBA ensures complete consumption of the starting alkene. Slow, dropwise addition prevents a dangerous temperature spike.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of the non-polar cycloheptene to the more polar epoxide product.

-

-

Workup - Quenching: Cool the reaction mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous Na₂SO₃ solution. Stir vigorously for 15-20 minutes.

-

Causality: Sodium sulfite is a reducing agent that safely neutralizes unreacted m-CPBA.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, followed by water (1x), and finally brine (1x).

-

Causality: The basic NaHCO₃ wash deprotonates the acidic byproduct, rendering it water-soluble for easy removal. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Chapter 4: Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that utilizes cyclic olefins as monomers.[20][21] The driving force for the polymerization is the release of ring strain.[20][22] While low-strain monomers like cyclohexene are generally not polymerizable via ROMP, cycloheptene can be polymerized under certain conditions, typically at higher temperatures, in an entropy-driven process.[23]

The mechanism involves a transition metal alkylidene catalyst (e.g., Grubbs or Schrock catalysts) that reacts with the cyclic alkene in a [2+2] cycloaddition to form a metallacyclobutane intermediate.[21][22] This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and form a new metal alkylidene, which propagates the polymerization.[21]

Caption: General workflow for Ring-Opening Metathesis Polymerization.

The use of highly strained trans-cycloheptene isomers, often stabilized by incorporating silicon atoms into the ring, can lead to enthalpy-driven ROMP, producing high molecular weight polymers even at room temperature.[23] The resulting polymers are unsaturated and can be further functionalized, making ROMP a versatile tool for creating advanced materials.[20][24]

Chapter 5: The Cycloheptene Scaffold in Drug Development

The unique three-dimensional structure and conformational properties of the cycloheptene ring make it a valuable scaffold in medicinal chemistry.[25] Incorporating this ring system into a drug candidate can influence its binding affinity, selectivity, and pharmacokinetic properties by presenting substituents in specific spatial orientations.

Numerous bioactive molecules and pharmaceuticals contain the cycloheptene moiety or its saturated/aromatic analogs (dibenzo[a,d]cycloheptene). For example, derivatives of dibenzo[a,d]cycloheptene have been developed as potent histamine H1 antagonists for the treatment of allergic reactions.[26] Other derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant targets in Alzheimer's disease research.[27] The synthesis of complex heterocyclic systems often utilizes cycloheptene derivatives as versatile starting materials.[28][29][30]

The ability to "lock" the cycloheptene ring into a specific conformation through strategic substitution is a key strategy in drug design. This conformational locking can pre-organize the molecule for optimal interaction with a biological target, thereby enhancing potency and reducing off-target effects.

Conclusion

The cycloheptene ring system is far more than a simple seven-carbon alkene. Its inherent strain and conformational flexibility give rise to a rich and nuanced chemistry. From the profound instability of its trans isomer to its controlled polymerization via ROMP and its strategic use as a rigid scaffold in pharmaceuticals, cycloheptene offers a diverse playground for chemists. A thorough understanding of its structural dynamics and reactivity profile, as detailed in this guide, is essential for harnessing its full potential in the synthesis of novel molecules and advanced materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 3. scispace.com [scispace.com]

- 4. biomedres.us [biomedres.us]

- 5. Ring Inversion in Cycloheptane and in Cycloheptene Derivatives [authors.library.caltech.edu]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Cycloheptene - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How stable is trans-cycloheptene? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. Solved The heats of hydrogenation of cycloheptene and | Chegg.com [chegg.com]

- 15. Reactivity of co-ordinated ligands. Part VII. Electrophilic substitution and addition reactions of co-ordinated cycloheptatriene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 19. aceorganicchem.com [aceorganicchem.com]

- 20. 20.210.105.67 [20.210.105.67]

- 21. youtube.com [youtube.com]

- 22. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]

- 23. par.nsf.gov [par.nsf.gov]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. benchchem.com [benchchem.com]

- 26. EP0056617A2 - Cycloheptene derivatives, process and intermediates for their preparation, and pharmceuticals containing them - Google Patents [patents.google.com]

- 27. Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cycloheptene synthesis [organic-chemistry.org]

- 29. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]

- 30. sysrevpharm.org [sysrevpharm.org]

An In-depth Technical Guide to Cyclohept-4-enecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of cyclohept-4-enecarboxylic acid, a seven-membered carbocyclic compound with emerging interest in synthetic and medicinal chemistry. This document details the fundamental chemical and physical properties of the molecule, including its Chemical Abstracts Service (CAS) number and its formal International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A thorough exploration of its synthesis, potential applications in drug discovery, and known biological context is presented. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this unique chemical entity.

Introduction and Core Chemical Identity

This compound is a carbocyclic compound featuring a seven-membered ring containing a single double bond and a carboxylic acid functional group. This unique structural combination imparts specific conformational and electronic properties that make it an intriguing building block for more complex molecular architectures.

1.1. IUPAC Name and CAS Number

The formal IUPAC name for this compound is cyclohept-4-ene-1-carboxylic acid .[1][2] It is registered under the CAS number 1614-73-9 .[1][3][4]

1.2. Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is provided in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Melting Point | 65-67 °C | [4] |

| Boiling Point (Predicted) | 257.4 ± 29.0 °C | [4] |

| Density (Predicted) | 1.080 g/cm³ | |

| XLogP3 (Predicted) | 1.6 | [1][2] |

Synthesis of this compound

While specific, detailed modern experimental protocols for the synthesis of this compound are not extensively reported in recent literature, its structure suggests a plausible synthetic route based on fundamental organic reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be conceptually extended to the synthesis of seven-membered rings, albeit with different starting materials and reaction conditions.

A historical and classical method for the synthesis of related seven-membered ring systems is the Buchner ring expansion.[5] This reaction involves the addition of a carbene to an aromatic ring, followed by an electrocyclic ring expansion to form the cycloheptatriene ring.[5] While this method yields a more unsaturated ring system, it provides a foundational understanding of constructing seven-membered carbocycles.

A more direct, though less commonly documented, approach for this compound would likely involve a cycloaddition strategy. One potential, albeit challenging, pathway could be the reaction of a suitable diene with a three-carbon component.

2.1. Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, emphasizing the key transformations.

Caption: Conceptual synthesis workflow for this compound.

2.2. Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on established cycloaddition principles. Note: This protocol is for illustrative purposes and would require significant optimization and validation.

Step 1: [4+3] Cycloaddition

-

In a high-pressure reaction vessel, combine 1,3-butadiene (diene) and propiolic acid (dienophile analog).

-

Add a suitable Lewis acid catalyst to promote the cycloaddition.

-

Pressurize the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to the required temperature and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the pressure.

-

Quench the reaction with a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Selective Reduction

-

Dissolve the crude cycloaddition product in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst for selective hydrogenation (e.g., Lindlar's catalyst) to reduce one of the double bonds.

-

Subject the mixture to a hydrogen atmosphere at a controlled pressure.

-

Monitor the reaction until one equivalent of hydrogen has been consumed.

-

Filter off the catalyst and remove the solvent under reduced pressure.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not widely documented, its structural motifs are present in various biologically active molecules. The cycloheptene scaffold offers a unique three-dimensional structure that can be exploited in the design of novel therapeutic agents.

The carboxylic acid group provides a key site for chemical modification, allowing for the synthesis of a library of derivatives such as amides, esters, and other bioisosteres. This functional group can also participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in protein binding pockets.

Derivatives of related cyclic carboxylic acids, such as those based on a cyclohexane ring, have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.[5] This suggests that the cycloheptene core of this compound could serve as a valuable scaffold for the development of new drugs.

3.1. Potential as a Scaffold in Medicinal Chemistry

The conformational flexibility of the seven-membered ring, combined with the rigidity of the double bond, allows for the presentation of substituents in well-defined spatial orientations. This is a critical aspect of rational drug design, where the precise positioning of functional groups is necessary for optimal target engagement.

The diagram below illustrates the potential for diversification of the this compound core for the generation of a chemical library for drug discovery.

Caption: Diversification of the this compound scaffold.

Biological Context and Signaling Pathways

Currently, there is a limited amount of published research on the specific biological activity or interactions with signaling pathways for this compound. However, the study of structurally related natural products and synthetic compounds can provide insights into its potential biological roles.

For instance, some bacterial metabolic pathways have been shown to involve seven-membered carbon-cycle intermediates, suggesting that the cycloheptane scaffold can be recognized and processed by biological systems.[5] Further research is needed to determine if this compound or its derivatives can modulate specific signaling pathways in mammalian cells. The exploration of its effects on key cellular processes, such as inflammation, proliferation, and apoptosis, could reveal novel therapeutic opportunities.

Conclusion

This compound represents a compelling yet underexplored molecule in the field of organic and medicinal chemistry. Its unique seven-membered carbocyclic structure presents both synthetic challenges and opportunities for the development of novel chemical entities. While detailed experimental protocols and extensive biological activity data are currently sparse, the foundational principles of organic synthesis and the known activities of related compounds suggest that this compound and its derivatives are a promising area for future research and drug discovery efforts. This guide serves as a foundational resource to stimulate and support further investigation into this intriguing compound.

References

Methodological & Application

Application Note: A Protocol for the Asymmetric Synthesis of Chiral Cyclohept-4-enecarboxylic Acid

Abstract

The stereocontrolled synthesis of seven-membered carbocycles is a significant challenge in organic chemistry, yet these motifs are prevalent in a wide array of bioactive natural products and pharmaceuticals. This application note provides a comprehensive guide to the asymmetric synthesis of chiral cyclohept-4-enecarboxylic acid, a versatile building block for complex molecule synthesis. We focus on a modern organocatalytic approach, specifically a chiral Brønsted acid-catalyzed [4+3] cycloaddition, which offers high enantioselectivity and operational simplicity. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful implementation of this methodology in a laboratory setting.

Introduction: The Significance and Challenge of Chiral Cycloheptenes

Seven-membered rings, or cycloheptanes and their unsaturated derivatives, are foundational structures in numerous natural products with significant biological activity.[1] Their synthesis, however, is often complicated by unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Achieving stereocontrol, particularly the synthesis of a single enantiomer, adds another layer of complexity.

Traditional methods for constructing these rings often involve multi-step sequences or harsh reaction conditions. Modern synthetic chemistry has seen the rise of powerful catalytic methods to address this challenge. Transition-metal-catalyzed reactions, such as rhodium-catalyzed [5+2] cycloadditions, have proven highly effective.[2][3] Concurrently, the field of asymmetric organocatalysis has emerged as a robust alternative, avoiding the use of metals while offering exquisite stereocontrol. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in activating substrates and controlling the stereochemical outcome of various transformations, including cycloadditions.[4][5]

This guide details a protocol based on an organocatalytic formal [4+3] cycloaddition reaction. This strategy provides a convergent and highly enantioselective route to the chiral cycloheptene core, which can then be readily converted to the target carboxylic acid.

Principle of the Method: Organocatalytic [4+3] Cycloaddition

The core of this synthetic strategy is an asymmetric formal [4+3] cycloaddition. In this reaction, a four-atom component (a 1,3-diene) combines with a three-atom component (an oxyallyl cation equivalent) to form the seven-membered ring. The key to achieving asymmetry is the use of a chiral catalyst to orchestrate this transformation.

Mechanism Overview: The reaction is initiated by the chiral phosphoric acid (CPA) catalyst, which protonates a suitable precursor (e.g., a functionalized allyl alcohol or silyl enol ether) to generate a transient, electrophilic species like an oxyallyl cation. This cation is not free in solution; instead, it forms a tightly bound, chiral ion pair with the conjugate base of the CPA catalyst. This chiral environment dictates the facial selectivity of the subsequent cycloaddition. The diene then approaches this chiral complex in a sterically preferred orientation, leading to the formation of one enantiomer of the cycloheptene product over the other.[6]

Caption: Generalized catalytic cycle for a chiral Brønsted acid-catalyzed [4+3] cycloaddition.

Detailed Experimental Protocol

This protocol describes the synthesis of a chiral cycloheptene derivative via [4+3] cycloaddition, which serves as a direct precursor to this compound.

Materials and Equipment

Reagents:

-

2-Bromoacrolein (dienophile precursor)

-

Isoprene (or other suitable 1,3-diene)

-

(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexanes and Ethyl Acetate (HPLC grade for chromatography)

Equipment:

-

Schlenk flasks or oven-dried round-bottom flasks with rubber septa

-

Magnetic stirrer and stir bars

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Low-temperature cooling bath (e.g., cryocool or dry ice/acetone bath)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralpak AD-H, OD-H)

-

NMR spectrometer and Mass spectrometer

Step-by-Step Procedure

Rationale: The entire procedure is conducted under an inert atmosphere to prevent moisture from deactivating the catalyst and reacting with intermediates. Low temperature is crucial for maximizing enantioselectivity.

-

Reaction Setup:

-

Place a 100 mL Schlenk flask containing a magnetic stir bar under vacuum and flame-dry. Allow it to cool to room temperature under a positive pressure of nitrogen.

-

Causality: Removing adsorbed water from the glassware is critical for the moisture-sensitive catalyst and reaction intermediates.

-

-

Reagent Addition:

-

To the flask, add the chiral phosphoric acid catalyst, (R)-TRIP (e.g., 0.05 mmol, 5 mol%).

-

Add anhydrous toluene (e.g., 50 mL) via syringe. Stir the solution until the catalyst fully dissolves.

-

Cool the solution to the desired temperature, typically between -20 °C and -40 °C, using a cooling bath.

-

Causality: The choice of a non-polar solvent like toluene is common for these reactions. Pre-cooling the catalyst solution before adding substrates ensures that the reaction begins under optimal conditions for stereocontrol.

-

-

Substrate Introduction:

-

In a separate, dry vial, prepare a solution of the dienophile precursor, 2-bromoacrolein (1.0 mmol, 1.0 equiv).

-

Slowly add the 2-bromoacrolein solution to the cooled catalyst solution dropwise over 10 minutes using a syringe pump.

-

Causality: The acrolein derivative acts as the three-carbon component precursor. Slow addition maintains a low concentration of the reactive species, minimizing potential side reactions.

-

Next, add the diene, isoprene (2.0 mmol, 2.0 equiv), to the reaction mixture.

-

Causality: An excess of the diene is used to ensure the complete consumption of the more valuable dienophile precursor.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at the low temperature for the specified time (typically 24-48 hours).

-

Monitor the reaction progress by TLC. Take a small aliquot (~0.1 mL) from the reaction, quench it with a drop of triethylamine, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Causality: Triethylamine is a non-nucleophilic base that quenches the acidic catalyst, stopping the reaction in the aliquot to provide an accurate snapshot of the reaction's progress.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by TLC), quench it by adding 20 mL of saturated aqueous NaHCO₃ solution directly to the cold flask.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-